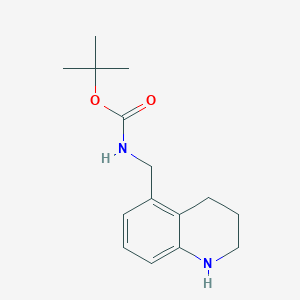

tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate

Description

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate |

| Molecular Formula | C$${15}$$H$${22}$$N$$2$$O$$2$$ |

| Molecular Weight | 262.35 g/mol |

| XLogP3 | 2.1 (predicted lipophilicity) |

| Hydrogen Bond Donors | 2 (NH in carbamate and tetrahydroquinoline) |

| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one amine) |

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for analogous tetrahydroquinoline carbamates reveal characteristic signals:

- tert-Butyl group : A singlet at δ 1.4 ppm (9H, C(CH$$3$$)$$3$$).

- Carbamate NH : A broad singlet at δ 5.1–5.3 ppm (1H, exchangeable with D$$_2$$O).

- Tetrahydroquinoline protons :

13C NMR peaks include:

Infrared (IR) Spectroscopy

Key absorption bands:

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 262.35 (M$$^+$$). Fragmentation patterns include:

- Loss of tert-butyl group (M – 57 Da, m/z 205.3).

- Cleavage of the carbamate linkage (m/z 159.1 for tetrahydroquinoline-methyl fragment).

X-ray Crystallographic Studies

While no X-ray diffraction data for this specific compound is reported in the literature, structural analogs provide insights:

- Tetrahydroquinoline core : Adopts a half-chair conformation, with the saturated ring puckered to minimize steric strain.

- Carbamate group : Typically planar due to conjugation between the carbonyl and amine groups.

- Intermolecular interactions : Hydrogen bonding between the carbamate NH and carbonyl oxygen of adjacent molecules stabilizes crystal packing.

Table 2: Predicted Crystallographic Parameters (Analog-Based)

| Parameter | Value |

|---|---|

| Space Group | P2$$_1$$/c |

| Unit Cell Dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.3 Å |

| Density | 1.15 g/cm³ |

| Z-value | 4 |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on related carbamates reveal:

Table 3: DFT-Derived Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | −6.2 eV |

| LUMO Energy | −1.4 eV |

| Dipole Moment | 3.8 Debye |

| NBO Charge on NH | −0.32 e |

These computational insights align with experimental spectroscopic trends, validating the compound’s electronic behavior.

Properties

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-4-8-13-12(11)7-5-9-16-13/h4,6,8,16H,5,7,9-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYVSMIGONLKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C2CCCNC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reagents and products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The tetrahydroquinoline moiety in tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate is significant for its pharmacological properties. Compounds with this structure have been investigated for their potential in treating various conditions, including:

- Neurological Disorders : Research indicates that tetrahydroquinoline derivatives may exhibit neuroprotective effects and could be developed into treatments for neurodegenerative diseases.

- Anticancer Activity : Some studies have suggested that these compounds can inhibit cancer cell proliferation, positioning them as potential anticancer agents .

2. Enzymatic Assays

The compound is utilized in enzymatic assays to study binding affinities and inhibition constants. Its ability to selectively bind or inhibit target enzymes is critical for understanding enzyme kinetics and developing enzyme inhibitors.

Synthetic Chemistry Applications

tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate serves as an important intermediate in organic synthesis. The following reactions are notable:

- Carbamate Formation : The compound can be synthesized through the reaction of tetrahydroquinoline derivatives with carbamic acid derivatives, showcasing its utility in creating complex organic molecules.

- Functionalization Reactions : The presence of the carbamate group allows for further functionalization, enabling the synthesis of various derivatives with tailored biological activities .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective properties of tetrahydroquinoline derivatives similar to tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate. The results indicated that these compounds could reduce oxidative stress in neuronal cells, suggesting their potential as therapeutic agents against neurodegeneration .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer properties of tetrahydroquinoline-based compounds. The findings demonstrated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, highlighting their promise as novel anticancer drugs .

Mechanism of Action

The mechanism of action of tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate

- tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

- tert-Butyl (1,2,3,4-tetrahydroquinolin-2-yl)carbamate

Comparison: Compared to these similar compounds, tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate is unique due to the position of the substituent on the quinoline ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications .

Biological Activity

Tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate is a compound with a unique structure that combines a tert-butyl carbamate moiety with a tetrahydroquinoline framework. Its molecular formula is C14H20N2O2. The biological activity of this compound is primarily linked to the tetrahydroquinoline structure, which has been associated with various pharmacological effects.

Chemical Structure and Properties

The structural features of tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate contribute to its biological activity. The presence of the tetrahydroquinoline ring is significant due to its role in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O2 |

| CAS Number | 885951-72-4 |

| Lipophilicity | High due to tert-butyl group |

| Stability | Enhanced by the carbamate linkage |

Biological Activity

Research indicates that compounds containing tetrahydroquinoline structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported on the antimicrobial properties of tetrahydroquinoline derivatives. For instance, compounds similar to tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Enzyme Inhibition : The compound is also being investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may selectively bind to certain enzymes, which could be useful in therapeutic applications .

- Cytotoxicity : Some derivatives of tetrahydroquinoline have been evaluated for their cytotoxic effects on cancer cell lines. These studies indicate that such compounds might enhance the efficacy of existing chemotherapeutic agents .

Case Studies

- Antimicrobial Screening : A study evaluated various tetrahydroquinoline derivatives for their antimicrobial activity using disc diffusion and microdilution methods. The results indicated that certain compounds exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria .

- Enzyme Interaction Studies : Another research effort focused on the interaction of tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate with specific target enzymes. The binding affinity and inhibition constants were determined through enzymatic assays, demonstrating the compound's potential as a selective enzyme inhibitor .

Research Findings

Recent findings highlight the versatility of tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate in biological applications:

- Binding Affinity : The compound has shown promising results in binding affinity studies with target proteins involved in disease processes.

- Potential Applications : Its unique structure suggests applications in drug design for conditions such as infections and cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl carbamate derivatives, and how can they be adapted for this compound?

- Methodology : A general approach involves coupling tert-butoxycarbonyl (Boc) protecting groups to amines or alcohols. For example, carbamate formation via reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM . Adaptations for sterically hindered substrates (e.g., tetrahydroquinoline derivatives) may require extended reaction times (8–24 hours) or elevated temperatures (40–80°C).

- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid overprotection. Purification typically involves silica gel chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers handle and store this compound to ensure stability?

- Stability : Tert-butyl carbamates are generally stable under inert conditions but hydrolyze under acidic (e.g., TFA) or basic conditions. Store at –20°C in airtight containers with desiccants to prevent moisture absorption .

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with strong oxidizers or acids, which may release toxic gases (e.g., CO, NOₓ) .

Q. What analytical techniques are recommended for characterizing this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm Boc-group integration (e.g., tert-butyl peak at ~1.4 ppm in ¹H NMR) and tetrahydroquinoline backbone .

- LC-MS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and purity (>95%). Adjust mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for optimal resolution .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for chiral tert-butyl carbamate derivatives?

- Strategy : Use chiral auxiliaries or catalysts during carbamate formation. For example, Garcia et al. ( ) demonstrated diastereoselective α-amidoalkylation reactions using enantiopure Boc-protected intermediates.

- Optimization : Screen chiral ligands (e.g., BINOL derivatives) and reaction solvents (e.g., toluene or DMF) to enhance enantiomeric excess (ee). Analyze stereochemistry via chiral HPLC or X-ray crystallography .

Q. How do researchers resolve contradictions in reported toxicity data for tert-butyl carbamates?

- Case Study : While some SDS report low acute toxicity (e.g., H302: harmful if swallowed), others note respiratory irritation (H335) . Discrepancies may arise from impurities (e.g., residual solvents) or structural variations.

- Resolution : Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare batch-specific impurity profiles via GC-MS. Reference regulatory databases (e.g., ECHA) for updated classifications .

Q. What computational methods support the design of tert-butyl carbamates with enhanced bioactivity?

- Approach : Perform DFT calculations to optimize Boc-group conformation and minimize steric clashes with target receptors. Molecular dynamics simulations can predict solubility and membrane permeability .

- Validation : Correlate computational results with experimental logP values (measured via shake-flask method) and in vitro ADMET assays .

Experimental Design & Data Analysis

Q. How can flow chemistry improve the synthesis of tert-butyl carbamates?

- Advantages : Continuous-flow systems enhance reproducibility and safety by minimizing exposure to hazardous intermediates. For example, Omura-Sharma-Swern oxidation in flow reactors reduces byproduct formation .

- Protocol : Use a tubular reactor with controlled temperature (0–25°C) and residence time (5–10 minutes). Monitor output via inline IR or UV-Vis spectroscopy .

Q. What strategies optimize reaction yields for sterically hindered carbamates?

- Case Study : For tetrahydroquinoline derivatives, microwave-assisted synthesis (100–150°C, 30 minutes) increases yields by 15–20% compared to conventional heating .

- Troubleshooting : If yields plateau, introduce co-solvents (e.g., DMSO) to improve substrate solubility or switch to bulkier bases (e.g., DBU) to deprotonate hindered amines .

Ecological & Regulatory Compliance

Q. What are the environmental implications of releasing tert-butyl carbamate intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.